

Technical Guide: 2-Hydroxyadipic Acid vs. 2-Ketoadipic Acid Mass Spectrum Comparison

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Compound of Interest

Compound Name: 2-Hydroxyhexanedioic acid,
sodium salt

Cat. No.: B7981418

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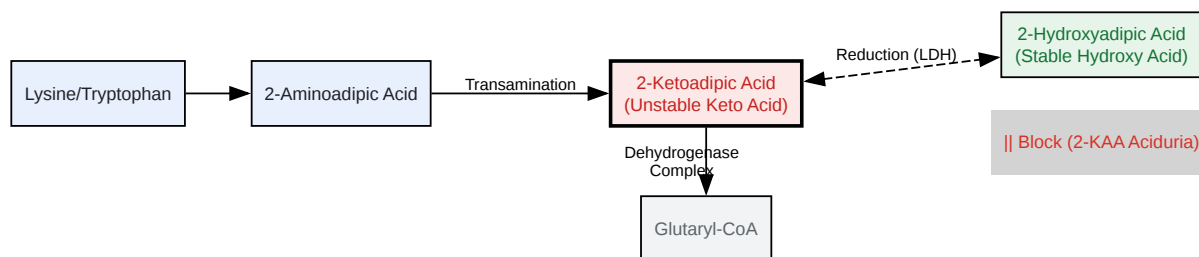
Executive Summary & Metabolic Context[1]

In the analysis of lysine and tryptophan catabolism, 2-Ketoadipic acid (2-KAA) (also known as -ketoadipic acid or 2-oxoadipic acid) and its reduced analog 2-Hydroxyadipic acid (2-HAA) are critical biomarkers. Their accumulation is the biochemical hallmark of 2-Ketoadipic Aciduria, an inborn error of metabolism caused by a deficiency in the 2-ketoadipic acid dehydrogenase complex.[1]

Differentiating these two metabolites is analytically challenging due to their structural similarity and the chemical instability of 2-KAA. This guide provides a definitive comparison of their mass spectral behaviors in GC-MS and LC-MS/MS, emphasizing the critical need for stabilization protocols.

Metabolic Relationship

2-KAA is the primary intermediate. In patients with dehydrogenase deficiency, accumulated 2-KAA is reversibly reduced to 2-HAA by lactate dehydrogenase (LDH) or a specific hydroxyacid dehydrogenase. Consequently, biological samples (urine/plasma) typically contain both.



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Figure 1: Metabolic relationship between 2-KAA and 2-HAA. The accumulation of 2-KAA drives the formation of 2-HAA.

Chemical & Physical Properties[3]

Understanding the stability profile is the prerequisite for successful MS analysis. 2-KAA is thermally unstable and prone to decarboxylation, often appearing as glutaric acid artifacts in GC-MS if not derivatized correctly.

Feature	2-Hydroxyadipic Acid (2-HAA)	2-Keto adipic Acid (2-KAA)
CAS Number	18294-85-4	3184-35-8
Molecular Weight	162.14 g/mol	160.12 g/mol
Structure	HOOC-CH(OH)-(CH ₂) ₃ -COOH	HOOC-C(=O)-(CH ₂) ₃ -COOH
Stability	Stable. Resistant to thermal degradation.	Unstable. Prone to spontaneous decarboxylation to glutaric acid under heat/acidic conditions.
Acidity (pKa)	pKa ₁ ≈ 3.5, pKa ₂ ≈ 5.4	pKa ₁ ≈ 2.5 (stronger acid due to keto group), pKa ₂ ≈ 4.8
Analytical Challenge	Co-elution with isomers (e.g., 3-hydroxyadipic).	Artifact formation; requires oximation for GC-MS.

GC-MS Analysis: The Derivatization Imperative

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for organic acid profiling, but it requires chemical derivatization to render these polar acids volatile.

The "Oximation" Trap

Critical Insight: You cannot analyze 2-KAA reliably using silylation (BSTFA/MSTFA) alone. The keto group enolizes and creates multiple silylated byproducts or decarboxylates in the hot injection port.

- Protocol Requirement: You must perform oximation (using Methoxyamine-HCl or Hydroxylamine-HCl) before silylation. This "locks" the keto group as a stable oxime.
- 2-HAA Behavior: 2-HAA does not react with methoxyamine (no keto group). It only undergoes silylation.

Spectral Comparison (TMS Derivatives)

Method: Methoxyamine-HCl (Oximation) + BSTFA/TMCS (Silylation).

Compound Derivative	Molecular Ion (M ⁺)	Base Peak (100%)	Key Diagnostic Ions (m/z)	Interpretation
2-HAA (3-TMS) (Tri-trimethylsilyl)	378	129	363 (M-15)261 (M-COOTMS)147 (Pentamethyldisiloxane)	m/z 129 is characteristic of the fragment [TMSO-CH=CH-OTMS] ⁺ or alpha-cleavage of 2-hydroxy acids. The M-117 loss (COOTMS) is also prominent.
2-KAA (Methoxime-3TMS) (Methoximated Tri-TMS)	389	272	374 (M-15)358 (M-OCH ₃)186	The shift to odd mass (N-containing) helps identification. m/z 272 often arises from the loss of COOTMS from the oxime derivative.

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Note: If you see a peak at the retention time of glutaric acid (2TMS, m/z 276) that is abnormally high, check if your 2-KAA degraded.

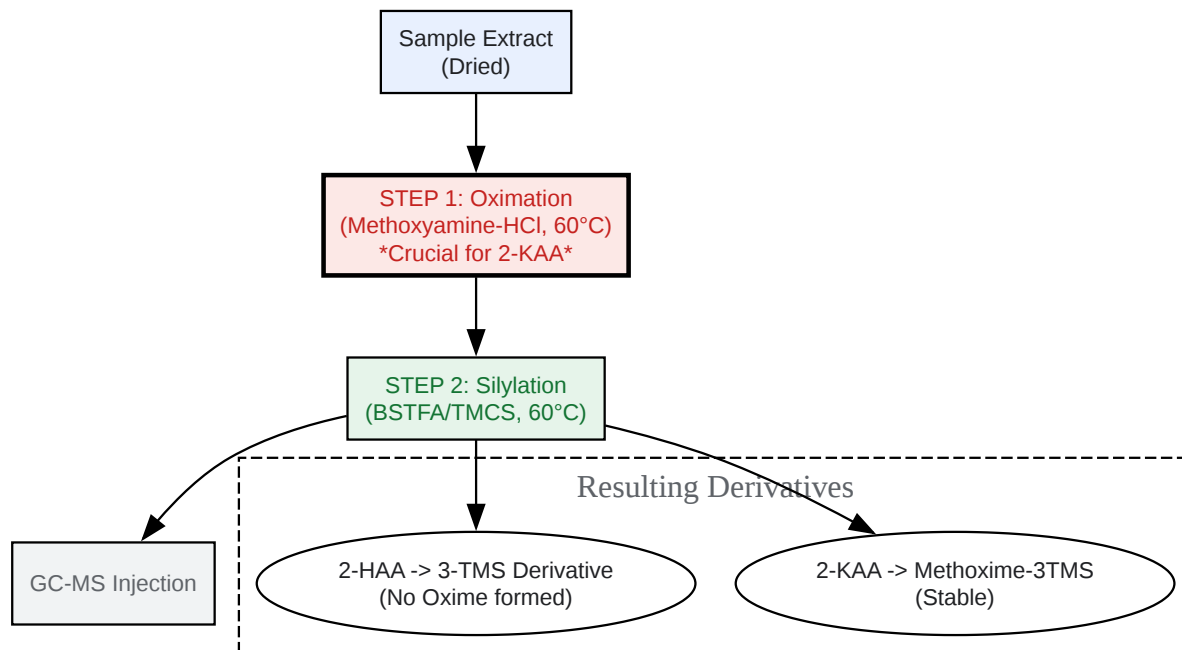
GC-MS Experimental Protocol

Reagents:

- Oximation Reagent: 20 mg/mL Methoxyamine Hydrochloride in Pyridine.
- Silylation Reagent: BSTFA + 1% TMCS.

Step-by-Step Workflow:

- Dry: Evaporate 50 μ L of urine/plasma extract to complete dryness under Nitrogen.
- Oximation: Add 50 μ L Oximation Reagent. Incubate at 60°C for 30 mins.
 - Why? Stabilizes 2-KAA prevents decarboxylation.
- Silylation: Add 50 μ L BSTFA/TMCS. Incubate at 60°C for 30 mins.
 - Why? Volatilizes COOH and OH groups.
- Analysis: Inject 1 μ L into GC-MS (Split 10:1).



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Figure 2: Two-step derivatization workflow essential for preventing 2-KAA degradation.

LC-MS/MS Analysis: Direct Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) avoids the thermal stress of GC, making it excellent for 2-KAA analysis without extensive derivatization.

Ionization: Electrospray Ionization (ESI) in Negative Mode is preferred for dicarboxylic acids.

MRM Transitions (Multiple Reaction Monitoring)

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Mechanism
2-Hydroxyadipic Acid	161.0 [M-H] ⁻	117.0	-15	Loss of CO ₂ (44 Da)
143.0	-12	Loss of H ₂ O (18 Da)		
2-Ketoadipic Acid	159.0 [M-H] ⁻	115.0	-14	Loss of CO ₂ (44 Da)
113.0	-18	Loss of H ₂ O + CO		

Chromatographic Separation

Since 2-KAA and 2-HAA have different masses (159 vs 161), chromatographic resolution is less critical for identification than in GC-MS, but essential to separate them from isobaric interferences (e.g., methylglutaric acid isomers).

- Column: C18 Reverse Phase (T3 or similar high-retention packing for polar acids).
- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[\[2\]](#)
 - Why Acid? Keeps the carboxylic acids protonated (R-COOH) to improve retention on C18, though ionization happens in negative mode (deprotonation occurs in the source).

References

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Sources

- [1. 2-Hydroxyadipic acid | C6H10O5 | CID 193530 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. protocols.io \[protocols.io\]](#)
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